4-Bromophenylacetonitrile

Catalog No.
S661564
CAS No.
16532-79-9
M.F
C8H6BrN
M. Wt
196.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromophenylacetonitrile

CAS Number

16532-79-9

Product Name

4-Bromophenylacetonitrile

IUPAC Name

2-(4-bromophenyl)acetonitrile

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

InChI

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2

InChI Key

MFHFWRBXPQDZSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)Br

Synonyms

(4-Bromophenyl)acetonitrile; (p-Bromophenyl)acetonitrile; 1-Bromo-4-cyanomethylbenzene; 2-(4-Bromophenyl)acetonitrile; 4-(Cyanomethyl)bromobenzene; 4-Bromobenzeneacetonitrile; 4-Bromobenzylnitrile; p-Bromobenzyl Cyanide; NSC 84174;

Canonical SMILES

C1=CC(=CC=C1CC#N)Br

4-Bromophenylacetonitrile is an organic compound with the chemical formula C₈H₆BrN. It is a white to brown crystalline solid []. While not naturally occurring, it is a useful intermediate in organic synthesis [].


Molecular Structure Analysis

The key feature of 4-Bromophenylacetonitrile's structure is the combination of an aromatic ring (benzene) with a nitrile group (C≡N) and a one-carbon linker (CH₂) attached to the para (4th) position of the benzene ring. The presence of the bromine atom (Br) on the para position also influences its chemical properties [].


Chemical Reactions Analysis

4-Bromophenylacetonitrile is a versatile building block used in various organic syntheses. Here are some notable reactions:

  • Reduction: 4-Bromophenylacetonitrile can be reduced to 4-bromophenylethylamine using reducing agents like 1,1,3,3-tetramethyldisiloxane and a titanium catalyst [].
C₈H₆BrN ( + 4H) -> C₈H₁₀BrN4-Bromophenylacetonitrile  4-Bromophenylethylamine
  • Coupling Reactions: The bromo group allows for coupling reactions to form complex molecules. For example, Yamamoto coupling can be used to create light-emitting diode (OLED) materials [].

Physical And Chemical Properties Analysis

  • Melting Point: 47°C to 49°C []
  • Boiling Point: Not readily available
  • Solubility: Insoluble in water []
  • Flash Point: 152°C []

XLogP3

2.5

Melting Point

48.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (78.95%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

16532-79-9

Wikipedia

4-Bromophenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, 4-bromo-: INACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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